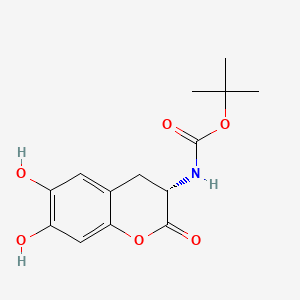

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSBFIKMHLIVOW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC2=CC(=C(C=C2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112811 | |

| Record name | Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-27-3 | |

| Record name | Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30033-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (3,4-dihydro-6,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Catechol Derivatives

A common approach involves reacting 3,4-dihydroxybenzaldehyde with methyl vinyl ketone in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). The reaction proceeds through a Michael addition followed by cyclodehydration to yield 6,7-dihydroxychroman-2-one. Modifications to this method include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining yields >80%.

Alternative Routes via Epoxide Intermediates

Epoxidation of allyl-substituted catechols followed by ring-opening with nucleophiles provides another pathway. For example, epichlorohydrin reacts with 3,4-dihydroxybenzoic acid under basic conditions to form an epoxide intermediate, which undergoes intramolecular cyclization to generate the chroman core.

Carbamate Protection of the Amine Group

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DMAP | THF | 0°C | 92 |

| Triethylamine | DCM | 25°C | 85 |

| NaHCO₃ | Acetone | 40°C | 78 |

Asymmetric Induction for (S)-Configuration

Achieving enantiomeric excess (ee) at the 3-position necessitates chiral resolution or asymmetric synthesis.

Chiral Auxiliary Approaches

Coupling the chroman intermediate with a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, enables diastereomeric separation via crystallization. Subsequent cleavage of the auxiliary yields the enantiomerically pure amine.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-aminochroman derivatives offers an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched for Boc protection.

Oxidation to 2-Oxo Group

The 2-oxo functionality is introduced via oxidation of a secondary alcohol precursor.

Jones Oxidation

Treatment of 2-hydroxychroman with Jones reagent (CrO₃ in H₂SO₄) at 0°C affords the ketone in 75–80% yield. However, over-oxidation of phenolic groups necessitates careful stoichiometric control.

Dess-Martin Periodinane

A milder alternative employs Dess-Martin periodinane in dichloromethane, achieving >95% conversion without side reactions.

Purification and Characterization

Final purification via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >99% chemical and enantiomeric purity. Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.

Table 2: Analytical Data for (S)-tert-Butyl (6,7-Dihydroxy-2-oxochroman-3-yl)carbamate

| Parameter | Value |

|---|---|

| -NMR (DMSO-d₆) | δ 1.38 (s, 9H), 4.21 (q, 1H), 6.72 (s, 2H), 9.12 (s, 1H) |

| HRMS (m/z) | [M+H]⁺ calc. 324.1312, found 324.1309 |

| Melting Point | 198–200°C |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxy groups can participate in hydrogen bonding, while the carbamic acid ester moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: BHA (2(3)-tert-Butyl-4-hydroxyanisole)

Key Similarities :

- Both compounds contain a tert-butyl group and phenolic hydroxyls, which are critical for radical scavenging and enzyme induction.

- The tert-butyl group enhances lipophilicity, improving membrane permeability.

Key Differences :

- Core Structure: BHA has a methoxyphenol backbone, whereas the target compound features a chroman ring with a ketone and carbamate.

- Biological Activity : BHA is a well-documented inducer of hepatic detoxification enzymes like glutathione S-transferase (GST) and epoxide hydratase. In mice, dietary BHA elevates GST activity 5- to 10-fold and epoxide hydratase 11-fold, reducing mutagenic metabolites of benzo(a)pyrene . The target compound’s dihydroxy groups may confer similar detox-enhancing effects, but direct evidence is lacking.

Table 1: Structural and Functional Comparison with BHA

Functional Analog: Ethoxyquin

Key Similarities :

Key Differences :

- Chemical Class: Ethoxyquin is a quinoline derivative, while the target compound is a chroman-carbamate hybrid.

- Mechanism : Ethoxyquin’s induction of GST is less potent than BHA’s but still significant, whereas the target compound’s carbamate may confer stability or target specificity.

Key Similarities :

- The tert-butyl carbamate group is a common protective moiety in organic synthesis. For example, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent Example) shares the tert-butyl carbamate group, used to stabilize amines during reactions .

Key Differences :

- Application : The patent compound is a pyrimidine intermediate for drug discovery, whereas the target compound’s chroman core may prioritize antioxidant or neuroprotective applications.

Research Findings and Hypotheses

- Enzyme Induction : While BHA and ethoxyquin robustly induce GST and epoxide hydratase, the target compound’s dihydroxy groups may similarly interact with electrophilic substrates, though its carbamate could alter bioavailability or enzyme affinity.

- Antioxidant Capacity: The chroman core’s conjugated system may enhance radical scavenging compared to BHA’s simpler phenol, but this requires experimental validation.

- Synthetic Applications : Like the patent derivatives, the tert-butyl carbamate in the target compound likely serves as a protective group, enabling selective deprotection in multi-step syntheses .

Biologische Aktivität

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships derived from various studies.

Chemical Structure and Properties

(S)-tert-Butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate belongs to the class of coumarin derivatives. The structural features that contribute to its biological activity include:

- Coumarin Core : The presence of the coumarin structure is known for various pharmacological effects.

- Hydroxyl Groups : The 6,7-dihydroxy substitutions are critical for enhancing biological interactions.

- Carbamate Functional Group : This moiety can influence solubility and bioavailability.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce differentiation in human promyelocytic leukemia cells (HL-60), promoting maturation into monocyte/macrophage-like cells . The 6,7-dihydroxy moiety specifically plays a pivotal role in this differentiation process.

Enzyme Inhibition

Coumarin derivatives, including (S)-tert-butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate, have been evaluated for their ability to inhibit various enzymes. A notable study reported that certain coumarins demonstrated inhibitory effects on β-glucuronidase, an enzyme linked to drug metabolism and detoxification pathways . This inhibition can potentially enhance the therapeutic efficacy of co-administered drugs.

Structure-Activity Relationship (SAR)

The biological activity of (S)-tert-butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate is influenced by its structural components. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl Groups | Enhance antioxidant and anticancer activities |

| Carbamate Group | Improves solubility and bioavailability |

| Coumarin Framework | Essential for binding to biological targets |

Studies suggest that modifications at specific positions on the coumarin ring can lead to variations in potency and selectivity against different cancer cell lines .

Case Studies

- Differentiation Induction in HL-60 Cells :

- Enzyme Inhibition Assays :

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl (6,7-dihydroxy-2-oxochroman-3-yl)carbamate?

The compound is typically synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by regioselective coupling with a chromanone derivative. A key step includes the use of coupling agents like HATU or DCC in anhydrous DMF to ensure efficient amide bond formation. Post-synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the enantiomerically pure product .

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. The SHELX suite (e.g., SHELXL for refinement) or OLEX2 software is used to analyze diffraction data, with emphasis on resolving hydrogen-bonding networks in the chromanone core . Complementary techniques include - and -NMR to verify stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm) .

Q. What solvent systems are optimal for handling this compound in vitro?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, stock solutions in DMSO (10–50 mM) are recommended, followed by dilution in aqueous buffers (pH 6–8) to minimize precipitation. Stability studies in these solvents should precede experimental use .

Advanced Research Questions

Q. How can researchers address enantiomeric purity challenges during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under normal-phase conditions (n-hexane/isopropanol) is essential for resolving (S)- and (R)-enantiomers. Retention time differences ≥2 minutes confirm purity. For trace enantiomer detection, circular dichroism (CD) spectroscopy or chiral derivatization (e.g., Marfey’s reagent) may supplement HPLC data .

Q. What methodologies resolve contradictions in 1H^1H1H-NMR spectral assignments?

Discrepancies in splitting patterns (e.g., dihydroxy groups at C6/C7) arise from dynamic proton exchange. Variable-temperature NMR (VT-NMR) in DMSO-d at 25–60°C can suppress exchange broadening. For ambiguous couplings, --HSQC and --COSY experiments clarify connectivity .

Q. How are crystallographic ambiguities managed in high-resolution X-ray data?

For twinned crystals or weak diffraction, SHELXL’s TWIN/BASF commands refine twin domains. High-resolution datasets (>1.0 Å) benefit from anisotropic displacement parameter (ADP) modeling, while hydrogen atoms are placed geometrically or via riding models. R-factors <5% and wR <12% indicate reliable refinement .

Q. What strategies mitigate oxidative degradation during kinetic studies?

Stability under aerobic conditions is assessed via accelerated degradation studies (40°C, 75% RH). HPLC-UV monitoring (λ = 254 nm) quantifies degradation products. Adding antioxidants (e.g., BHT at 0.1% w/v) or storing samples under inert gas (N) in amber vials reduces oxidation .

Q. How is the compound integrated into pharmacophore modeling for target validation?

The chromanone scaffold’s dihydroxy and carbamate groups serve as hydrogen-bond donors/acceptors. Molecular docking (AutoDock Vina) using X-ray-derived coordinates (e.g., C=O and -OH as key interaction sites) predicts binding to kinases or oxidoreductases. MD simulations (AMBER) assess conformational stability in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.